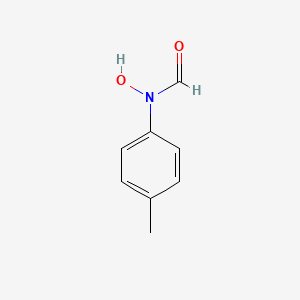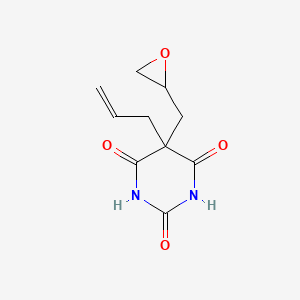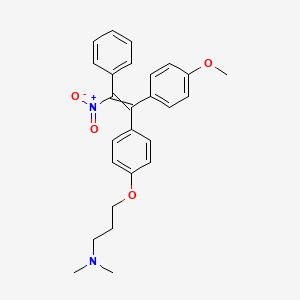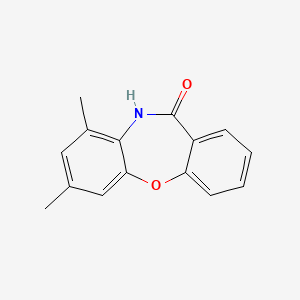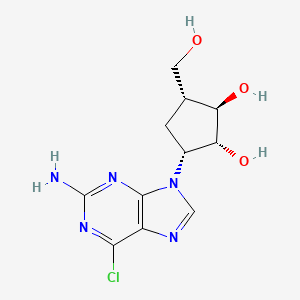
(2,2-Dichlorocyclopropyl)selanylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dichlorocyclopropyl)selanylbenzene is an organoselenium compound characterized by the presence of a dichlorocyclopropyl group attached to a benzene ring through a selenium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichlorocyclopropyl)selanylbenzene typically involves the reaction of 2,2-dichlorocyclopropyl bromide with a selenol derivative of benzene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dichlorocyclopropyl)selanylbenzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The dichlorocyclopropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Products with substituted nucleophiles in place of the dichlorocyclopropyl group.
Aplicaciones Científicas De Investigación
(2,2-Dichlorocyclopropyl)selanylbenzene has several applications in scientific research:
Biology: Studied for its potential biological activity, including antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its selenium content which is known for its therapeutic properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,2-Dichlorocyclopropyl)selanylbenzene involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes that play a role in redox reactions and antioxidant defense. The dichlorocyclopropyl group may also contribute to the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
(2,2-Dichlorocyclopropyl)benzene: Similar structure but lacks the selenium atom.
(2,2-Dichlorocyclopropyl)thiobenzene: Contains sulfur instead of selenium.
(2,2-Dichlorocyclopropyl)tellanylbenzene: Contains tellurium instead of selenium.
Uniqueness
(2,2-Dichlorocyclopropyl)selanylbenzene is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium is known for its role in antioxidant defense and redox biology, making this compound particularly interesting for research in these areas.
Propiedades
Número CAS |
68971-04-0 |
|---|---|
Fórmula molecular |
C9H8Cl2Se |
Peso molecular |
266.03 g/mol |
Nombre IUPAC |
(2,2-dichlorocyclopropyl)selanylbenzene |
InChI |
InChI=1S/C9H8Cl2Se/c10-9(11)6-8(9)12-7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clave InChI |
FYGMIISYAACEQU-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(Cl)Cl)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



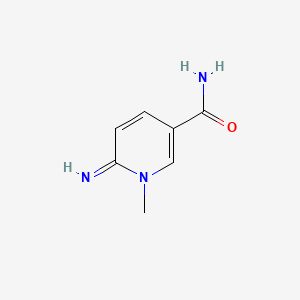

![6,6,9-Trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B12792429.png)
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile](/img/structure/B12792431.png)
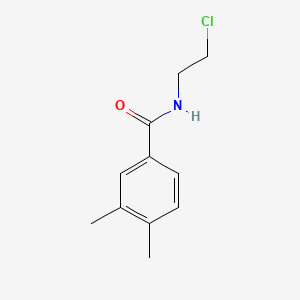
![N-[(4-nitrophenyl)methylideneamino]methanamine](/img/structure/B12792452.png)
